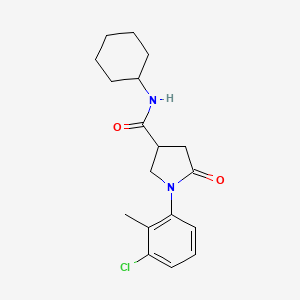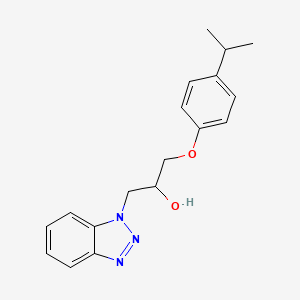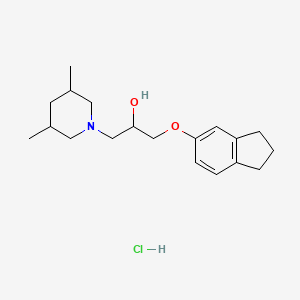![molecular formula C24H32N2O4 B3987240 3,4,5-triethoxy-N-[4-(1-pyrrolidinylmethyl)phenyl]benzamide](/img/structure/B3987240.png)
3,4,5-triethoxy-N-[4-(1-pyrrolidinylmethyl)phenyl]benzamide
Descripción general
Descripción
3,4,5-triethoxy-N-[4-(1-pyrrolidinylmethyl)phenyl]benzamide, also known as TEPB, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. TEPB belongs to the class of benzamides and has been studied for its effects on the central nervous system.
Mecanismo De Acción
The exact mechanism of action of 3,4,5-triethoxy-N-[4-(1-pyrrolidinylmethyl)phenyl]benzamide is not fully understood, but it is believed to act on the serotonin and dopamine systems in the brain. This compound has been found to increase the levels of serotonin and dopamine in the brain, which are neurotransmitters that play a role in regulating mood and emotions.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects in animal models. It has been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons. This compound has also been found to increase the levels of cAMP, which is a molecule that plays a role in intracellular signaling.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3,4,5-triethoxy-N-[4-(1-pyrrolidinylmethyl)phenyl]benzamide in lab experiments is its specificity for the serotonin and dopamine systems in the brain. This makes it a useful tool for studying the role of these neurotransmitters in various physiological and behavioral processes. However, one of the limitations of using this compound is its potential toxicity and side effects, which need to be carefully monitored in animal studies.
Direcciones Futuras
There are several future directions for research on 3,4,5-triethoxy-N-[4-(1-pyrrolidinylmethyl)phenyl]benzamide. One area of interest is its potential use in the treatment of anxiety and depression in humans. Further studies are needed to determine the safety and efficacy of this compound in humans. Another area of interest is its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease. This compound has been found to have neuroprotective properties in animal models, which makes it a potential candidate for the treatment of these disorders. Finally, more research is needed to fully understand the mechanism of action of this compound and its effects on various physiological and behavioral processes.
Aplicaciones Científicas De Investigación
3,4,5-triethoxy-N-[4-(1-pyrrolidinylmethyl)phenyl]benzamide has been studied for its potential therapeutic properties in various scientific research applications. One of the major areas of research has been its effects on the central nervous system. This compound has been found to have anxiolytic and anti-depressant properties in animal models, which makes it a potential candidate for the treatment of anxiety and depression in humans.
Propiedades
IUPAC Name |
3,4,5-triethoxy-N-[4-(pyrrolidin-1-ylmethyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2O4/c1-4-28-21-15-19(16-22(29-5-2)23(21)30-6-3)24(27)25-20-11-9-18(10-12-20)17-26-13-7-8-14-26/h9-12,15-16H,4-8,13-14,17H2,1-3H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJJFWDSZDZWXBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC=C(C=C2)CN3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![methyl 2-[2-(2,3-dimethoxyphenyl)-4-hydroxy-5-oxo-3-(2-thienylcarbonyl)-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B3987168.png)
![4-{2-[2-(4-bromophenyl)-2-oxoethoxy]phenyl}-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B3987186.png)
![5-(3-methoxyphenyl)-1,3-dimethyl-5,11-dihydro-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione](/img/structure/B3987194.png)


![2-{3-[2-(3,4-dimethylphenyl)-2-oxoethoxy]phenyl}-5-methyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B3987220.png)


![methyl 2-[2-(2-furyl)-4-hydroxy-3-(5-methyl-2-furoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B3987236.png)
![ethyl 2-[3-hydroxy-2-oxo-5-phenyl-4-(2-thienylcarbonyl)-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B3987243.png)
![3-(benzyloxy)-1-{3-[5-(5-methyl-3-isoxazolyl)-1,3,4-oxadiazol-2-yl]propanoyl}piperidine](/img/structure/B3987253.png)
![4-{2-[2-(4-chlorophenyl)-2-oxoethoxy]phenyl}-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B3987258.png)
